Nonyl 4-hydroxybenzoate
Overview
Description
Nonyl 4-hydroxybenzoate, a chemical derivative of 4-hydroxybenzoic acid, is significant in various industrial applications, including as a performance chemical in the production of polymers and as a precursor in organic synthesis. The compound is synthesized from 4-hydroxybenzoic acid and nonanoic anhydride, a process catalyzed by sodium bisulfate supported by silica, yielding an 87.5% product under optimal conditions (Li Zhao-jing, 2011).
Synthesis Analysis
The synthesis of Nonyl 4-hydroxybenzoate involves esterification of 4-hydroxy benzoic acid with nonanoic anhydride, catalyzed by silica-supported sodium bisulfate. The process is optimized with a molar ratio of 1:1.3 (4-hydroxy benzoic acid to nonanoic anhydride), a catalyst to reactant mass ratio of 5%, at a temperature of 93 ℃, and a reaction time of 3.0 hours, achieving an 87.5% yield (Li Zhao-jing, 2011).
Scientific Research Applications
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Scientific Field: Applied Microbiology and Biotechnology
- Application Summary : 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Methods of Application : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA .
- Results or Outcomes : This has addressed the increasing demand for high-value bioproducts. Some of the industrially pertinent compounds produced using 4-HBA as the starting feedstock include resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
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Scientific Field: Environmental Science and Bioremediation
- Application Summary : 4-HBA is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments. Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
- Methods of Application : Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
- Results or Outcomes : In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol. Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
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Scientific Field: Bioprocess Engineering
- Application Summary : 4-HBA is used as a starting point for the production of several value-added compounds. It has potential applications in food, cosmetics, pharmacy, fungicides, and more .
- Methods of Application : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA. This has addressed the increasing demand for high-value bioproducts .
- Results or Outcomes : A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol are produced using 4-HBA as the starting feedstock .
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Scientific Field: Cosmetic and Pharmaceutical Industry
- Application Summary : Being the basic substance of the paraben group, 4-hydroxybenzoate and its derivatives mainly serve as a preservative in cosmetic as well pharmaceutical products .
- Methods of Application : Currently, 4-hydroxybenzoate is produced commercially via the Kolbe-Schmitt-reaction from potassium phenoxide and carbon dioxide .
- Results or Outcomes : The development of more sustainable biotechnological alternatives for the production of 4-hydroxybenzoate has been necessitated due to the reliance on fossil resources and environmentally unfriendly production conditions .
Safety And Hazards
Nonyl 4-hydroxybenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
nonyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNSKHJDYXPONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047885 | |
Record name | Nonylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonyl 4-hydroxybenzoate | |
CAS RN |
38713-56-3 | |
Record name | Nonyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38713-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-hydroxy-, nonyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl 4-Hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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